Dihydropriverogenin A

Description

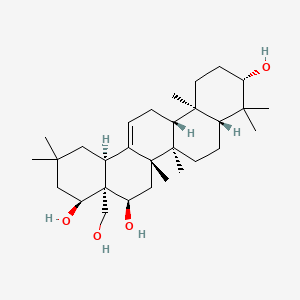

Dihydropriverogenin A (C₃₀H₅₀Oₓ, exact formula varies by hydroxylation) is a triterpenoid saponin aglycone, also known as Camelliagenin A or Theasapogenol D . It is a hydrolysis product of saponins found in plants of the genus Lysimachia (e.g., L. clethroides, L. mauritiana) and tea seeds (Camellia sinensis) . Structurally, it belongs to the oleanane-type triterpenoids, characterized by a pentacyclic skeleton with hydroxyl and methyl groups at specific positions.

In Lysimachia mauritiana, this compound constitutes up to 40% of the total sapogenins derived from root saponins, highlighting its abundance in certain species . Its pharmacological significance is inferred from the traditional use of Lysimachia species in herbal medicine for anti-inflammatory and antimicrobial purposes .

Properties

CAS No. |

53227-91-1 |

|---|---|

Molecular Formula |

C30H50O4 |

Molecular Weight |

474.7 g/mol |

IUPAC Name |

(3S,4aR,6aR,6bS,8R,8aS,9S,12aS,14aR,14bR)-8a-(hydroxymethyl)-4,4,6a,6b,11,11,14b-heptamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicene-3,8,9-triol |

InChI |

InChI=1S/C30H50O4/c1-25(2)14-19-18-8-9-21-27(5)12-11-22(32)26(3,4)20(27)10-13-28(21,6)29(18,7)16-24(34)30(19,17-31)23(33)15-25/h8,19-24,31-34H,9-17H2,1-7H3/t19-,20-,21+,22-,23-,24+,27-,28+,29+,30+/m0/s1 |

InChI Key |

CTNHZEZBBGIUJB-UHFFFAOYSA-N |

SMILES |

CC1(CC2C3=CCC4C5(CCC(C(C5CCC4(C3(CC(C2(C(C1)O)CO)O)C)C)(C)C)O)C)C |

Canonical SMILES |

CC1(CC2C3=CCC4C5(CCC(C(C5CCC4(C3(CC(C2(C(C1)O)CO)O)C)C)(C)C)O)C)C |

melting_point |

290-293°C |

physical_description |

Solid |

Synonyms |

chichipegenin |

Origin of Product |

United States |

Comparison with Similar Compounds

Primulagenin A

Structural Similarities and Differences :

Primulagenin A (C₃₀H₄₈O₄) shares the oleanane skeleton with dihydropriverogenin A but differs in hydroxylation patterns and oxidation states. While this compound has additional hydroxyl groups, Primulagenin A is less oxidized .

Occurrence :

Primulagenin A is the dominant sapogenin in Lysimachia japonica and L. clethroides, whereas this compound is predominant in L. mauritiana .

Content Variability :

- L. mauritiana: 40% this compound vs. <5% Primulagenin A.

- L. japonica: >30% Primulagenin A vs. trace this compound .

Functional Implications :

The structural divergence may influence bioactivity. For example, Primulagenin A derivatives exhibit stronger hemolytic activity compared to this compound-based saponins, likely due to differences in hydrophobicity .

Theasapogenol B (Barringtogenol C)

Structural Similarities and Differences: Theasapogenol B (C₃₀H₅₀O₄) is another oleanane-type triterpenoid but differs in the position of hydroxyl and carbonyl groups. This compound lacks the ketone group present in Theasapogenol B .

Occurrence: Theasapogenol B is abundant in tea seed saponins (Camellia sinensis), whereas this compound is a minor component in the same source .

Synthetic Relevance: Both compounds are key intermediates in synthesizing bioactive saponins. Theasapogenol B is often used as a reference for structural elucidation of this compound derivatives .

Protoprimulagenin

Structural Relationship :

Protoprimulagenin (C₃₀H₄₈O₃) is a precursor to Primulagenin A and this compound. It has fewer hydroxyl groups, making it less polar .

Biosynthetic Role :

In Lysimachia species, Protoprimulagenin undergoes hydroxylation and glycosylation to form this compound or Primulagenin A, depending on enzymatic activity .

Data Tables

Table 1: Key Structural and Occurrence Data

| Compound | Molecular Formula | Molecular Weight (g/mol) | Major Plant Source | Content in Source (%) |

|---|---|---|---|---|

| This compound | C₃₀H₅₀O₄ | 488.70 | Lysimachia mauritiana | 40 |

| Primulagenin A | C₃₀H₄₈O₄ | 472.70 | Lysimachia japonica | >30 |

| Theasapogenol B | C₃₀H₅₀O₄ | 488.70 | Camellia sinensis | 15–20 |

Table 2: Functional Comparison

| Compound | Hemolytic Activity | Antifungal Activity | Key Functional Groups |

|---|---|---|---|

| This compound | Moderate | High | 3β-OH, 16α-OH |

| Primulagenin A | High | Moderate | 23-OH, 28-COOH |

| Theasapogenol B | Low | Low | 23-keto, 16α-OH |

Research Findings

- Structural Identification: this compound was confirmed as identical to Theasapogenol D and Camelliagenin A via NMR and X-ray crystallography .

- Biosynthetic Pathways : In L. mauritiana, this compound biosynthesis is favored due to species-specific cytochrome P450 enzymes that direct hydroxylation at C-16 .

- Pharmacological Potential: this compound derivatives show promise in inhibiting Staphylococcus aureus (MIC: 8 µg/mL), outperforming Primulagenin A analogs (MIC: 32 µg/mL) .

Q & A

Q. How to conduct a systematic review with meta-analysis on this compound’s therapeutic potential?

- Methodological Answer : Follow PRISMA guidelines for study selection and risk-of-bias assessment (e.g., Cochrane RoB tool) . Extract data into a standardized template (e.g., population, intervention, outcomes). Use random-effects models to pool effect sizes (e.g., standardized mean differences) and assess publication bias via funnel plots .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.